2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide, commonly known as BMS-986165, is a small molecule inhibitor that has been developed to target autoimmune diseases such as psoriasis and lupus. It was discovered by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis.
Mechanism of Action
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that lead to inflammation. When cytokines bind to their receptors on cells, they activate JAK enzymes, which in turn activate downstream signaling pathways. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, BMS-986165 can reduce the activation of these signaling pathways and decrease inflammation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases such as psoriasis and lupus. In phase 1 clinical trials, BMS-986165 was well-tolerated and showed promising results in reducing symptoms of psoriasis. However, further clinical trials are needed to determine the safety and efficacy of BMS-986165 in humans.
Advantages and Limitations for Lab Experiments
One advantage of BMS-986165 is that it specifically targets TYK2, which may reduce the risk of off-target effects compared to other JAK inhibitors. However, one limitation is that it has only been tested in preclinical and early clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the research and development of BMS-986165. One direction is to continue clinical trials to determine its safety and efficacy in humans for the treatment of autoimmune diseases. Another direction is to investigate its potential for the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the long-term effects of TYK2 inhibition and the potential for resistance to develop over time.
Synthesis Methods
The synthesis of BMS-986165 involves a multi-step process starting with the reaction of 2-aminobenzamide with benzyl chloroformate to form the benzyl carbamate. The benzyl carbamate is then reacted with phenylsulfonyl chloride to form the phenylsulfonyl benzyl carbamate. Finally, the phenylsulfonyl benzyl carbamate is reacted with 2-isopropylphenylamine to form BMS-986165.
Scientific Research Applications
BMS-986165 has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. It works by inhibiting the tyrosine kinase 2 (TYK2) enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 can reduce inflammation and potentially improve symptoms of autoimmune diseases.
Properties
Molecular Formula |
C29H28N2O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C29H28N2O3S/c1-22(2)25-17-9-11-19-27(25)30-29(32)26-18-10-12-20-28(26)31(21-23-13-5-3-6-14-23)35(33,34)24-15-7-4-8-16-24/h3-20,22H,21H2,1-2H3,(H,30,32) |
InChI Key |
UBRGUWACOIGPLE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.